molecular formula C7H9NO6 B15093787 Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- CAS No. 155919-13-4

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-

Cat. No.: B15093787
CAS No.: 155919-13-4
M. Wt: 203.15 g/mol
InChI Key: ZHYROWSBSYXOGX-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is a synthetic polymer with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes an ethylene glycol backbone and a pyrrolidinyl group. It is commonly used in the production of various industrial and pharmaceutical products due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The pyrrolidinyl group is introduced through a subsequent reaction with a suitable reagent, such as N-hydroxysuccinimide ester .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure polymer .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a polymer matrix for various chemical reactions.

    Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

    Medicine: Utilized in the formulation of pharmaceutical products, including controlled-release drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- involves its interaction with various molecular targets. The polymer can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and tissue engineering. The pyrrolidinyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy- (Polyethylene glycol)
  • Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
  • Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-carboxy-

Uniqueness

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is unique due to its specific combination of an ethylene glycol backbone and a pyrrolidinyl group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis and industrial applications .

Properties

CAS No.

155919-13-4

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hydroxyethyl carbonate

InChI

InChI=1S/C7H9NO6/c9-3-4-13-7(12)14-8-5(10)1-2-6(8)11/h9H,1-4H2

InChI Key

ZHYROWSBSYXOGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCO

Related CAS

155919-13-4

Origin of Product

United States

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